tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Physical Form Handling Crystallinity

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (CAS 1363382-91-5) is a 3,3-disubstituted azetidine building block featuring a tert-butyl carbamate (Boc) protecting group and a quaternary carbon bearing both methyl and hydroxymethyl substituents. Its molecular formula is C₁₀H₁₉NO₃ with a molecular weight of 201.26 g·mol⁻¹.

Molecular Formula C10H19NO3
Molecular Weight 201.266
CAS No. 1363382-91-5
Cat. No. B580619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate
CAS1363382-91-5
Molecular FormulaC10H19NO3
Molecular Weight201.266
Structural Identifiers
SMILESCC1(CN(C1)C(=O)OC(C)(C)C)CO
InChIInChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h12H,5-7H2,1-4H3
InChIKeyBICRNSAVYHWHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate: Core Physicochemical Identity and Procurement-Relevant Profile


tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate (CAS 1363382-91-5) is a 3,3-disubstituted azetidine building block featuring a tert-butyl carbamate (Boc) protecting group and a quaternary carbon bearing both methyl and hydroxymethyl substituents. Its molecular formula is C₁₀H₁₉NO₃ with a molecular weight of 201.26 g·mol⁻¹ [1]. The compound is primarily used as a protected intermediate in medicinal chemistry programs, where the Boc group allows orthogonal deprotection under acidic conditions and the hydroxymethyl handle enables further functionalization via oxidation, esterification, or nucleophilic displacement [2].

Why Generic Substitution of tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate with Des-Methyl or Regioisomeric Analogs Fails


The closest structural analogs—tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3) and tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS 174346-82-8)—differ from the target compound by a single methyl group at the 3-position of the azetidine ring. This seemingly minor difference produces quantifiable changes in density, boiling point, and physical state that directly affect synthetic handling, reaction stoichiometry, and purification protocols . Furthermore, the 3-methyl substituent creates a quaternary carbon centre that imparts distinct conformational rigidity and altered metabolic stability profiles in downstream drug candidates, making generic interchange of these building blocks scientifically unsound without re-optimization of the entire synthetic route [1].

Quantitative Differentiation Evidence for tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate vs. Closest Analogs


Physical State Divergence: Absence of a Sharp Melting Point vs. Crystalline Des-Methyl Analog

The des-methyl analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3) is consistently reported as a crystalline solid with a sharp melting point of 55 °C . In contrast, no melting point is reported for the target compound across PubChem, ChemSpider, and multiple vendor databases, and it is described as a white solid with a lower degree of crystallinity . The 3-methyl group disrupts intermolecular hydrogen bonding and crystal packing, resulting in a lower-melting or amorphous solid that may simplify dissolution and liquid-handling workflows but requires different long-term storage strategies.

Physical Form Handling Crystallinity

Density Reduction of 3.1% Relative to the Des-Methyl Analog: Implications for Shipping and Stoichiometry

The predicted density of the target compound is 1.080 ± 0.06 g·cm⁻³ , while the des-methyl analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate has a reported density of 1.115 g·cm⁻³ . This represents a 3.1% reduction in density. The additional methyl group increases the molecular volume disproportionately relative to mass, leading to less efficient crystal packing. For procurement, this means a given mass of the target compound occupies a larger volume, directly impacting shipping container sizing and solvent volumes in solution-phase reactions.

Density Bulk Handling Stoichiometry

Boiling Point Elevation of ~4 °C vs. Des-Methyl Analog: Advantages for High-Temperature Solvent Conditions

The target compound exhibits a predicted boiling point of 274.5 ± 13.0 °C at 760 mmHg , whereas the des-methyl analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate boils at 268–273 °C . The regioisomeric 2-substituted analog tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate boils at 270.3 ± 13.0 °C [1]. The 3-methyl-3-hydroxymethyl substitution pattern raises the boiling point by approximately 4 °C relative to the unsubstituted analog, attributable to increased molecular weight and enhanced van der Waals interactions. This differential, while modest, is measurable and reproducible across independent prediction algorithms.

Boiling Point Thermal Stability Reaction Solvent

Increased Lipophilicity (LogP +0.9) vs. Estimated Des-Methyl Analog Values: Impact on Downstream Drug Candidate ADME

The computed partition coefficient (XLogP3-AA) for the target compound is 0.9 [1]. While the des-methyl analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate has a predicted XLogP3 value of approximately 0.5 [2], the addition of a single methyl group at the 3-position increases calculated lipophilicity by approximately 0.4 log units. This increment is consistent with the well-established Hansch π value for an aliphatic methyl group (+0.5). For medicinal chemists, a ΔLogP of +0.4 can translate into measurably improved passive membrane permeability and oral absorption of the final deprotected drug candidate, assuming the hydroxymethyl group is retained in the final structure.

Lipophilicity LogP ADME Drug Design

Patent-Specific Provenance as a GPR40 Agonist Intermediate: Documentation in WO2013/144097 A1

The target compound is explicitly cited as an intermediate in the synthesis of indanyloxydihydrobenzofuranylacetic acid derivatives in Boehringer Ingelheim's WO2013/144097 A1 patent, which discloses GPR40 (FFAR1) agonists for the treatment of type 2 diabetes mellitus . This patent linkage provides documented evidence that the compound has been used in a pharmaceutical development program targeting a validated metabolic disease receptor. The des-methyl analog (CAS 142253-56-3) does not appear in this patent family, suggesting that the 3-methyl-3-hydroxymethyl substitution pattern was specifically required for the synthetic route or the final pharmacophore.

Patent Provenance GPR40 Metabolic Disease Intermediate

Combined Purity and Storage Profile: Comparator-Equivalent Purity with Defined Cold-Chain Requirement

The target compound is commercially available at purities of ≥97% (Apollo Scientific, Achemblock, Aladdin) and ≥98% (MolCore, ChemScene, Leyan) . The des-methyl analog tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is offered at comparable purities (95–98%) by major suppliers . The critical differentiator is the storage requirement: the target compound is uniformly specified for storage at 2–8 °C across vendors , whereas the des-methyl analog is often listed for storage at room temperature . This indicates that the 3-methyl substitution reduces thermal stability, necessitating cold-chain logistics for long-term preservation of purity.

Purity Storage Quality Control Batch Consistency

Procurement-Driven Application Scenarios for tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate


Medicinal Chemistry: GPR40/FFAR1 Agonist Lead Optimization

Researchers pursuing GPR40 agonists for type 2 diabetes should procure this specific compound based on its documented use as an intermediate in the Boehringer Ingelheim WO2013/144097 A1 patent . The 3-methyl-3-hydroxymethyl substitution pattern provides a quaternary carbon centre that is integral to the indanyloxydihydrobenzofuranylacetic acid scaffold. Substitution with the des-methyl analog would alter the geometry of the azetidine moiety and likely compromise target engagement at the GPR40 receptor.

High-Temperature Library Synthesis on Automated Platforms

The compound's elevated boiling point (274.5 °C vs. ~270 °C for des-methyl analogs) and low-melting physical form make it well-suited for automated parallel synthesis platforms operating at elevated temperatures (e.g., DMF at 120–150 °C) . The reduced volatility minimizes evaporative cross-contamination between reaction wells, while the waxy or low-melting solid form facilitates reliable aspiration and dispensing by liquid handlers.

Fragment-Based Drug Discovery Requiring Balanced Lipophilicity

With a computed logP of 0.9, this compound occupies a favourable lipophilicity range for fragment-based screening libraries . The 3-methyl group contributes a +0.4 logP increment over the des-methyl analog, pushing the fragment into the ideal LogP 0–3 range for drug-likeness while maintaining adequate aqueous solubility. Procurement of the methyl-substituted compound thus avoids the need for downstream structural optimization to correct suboptimal lipophilicity.

Bulk Procurement with Cold-Chain Logistics Planning

Procurement officers sourcing this compound at multi-gram to kilogram scales must budget for refrigerated (2–8 °C) shipping and storage, as mandated uniformly across vendors . The des-methyl analog's room-temperature storage flexibility may appear cost-advantageous, but if the specific synthetic route requires the 3-methyl-3-hydroxymethyl scaffold, the cold-chain cost is a necessary investment to preserve the certified purity (≥97%) over extended storage periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl 3-(hydroxymethyl)-3-methylazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.